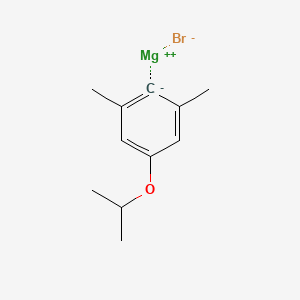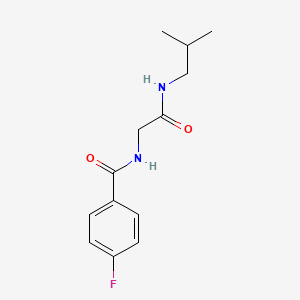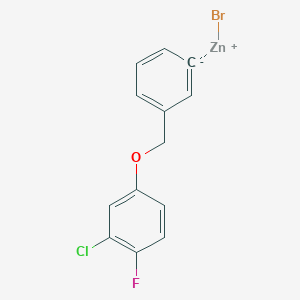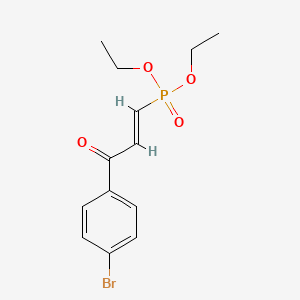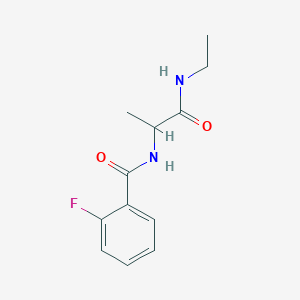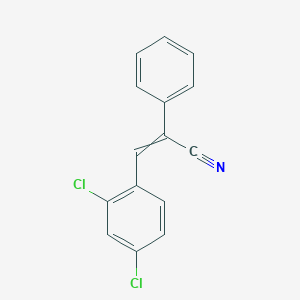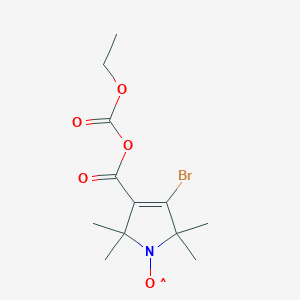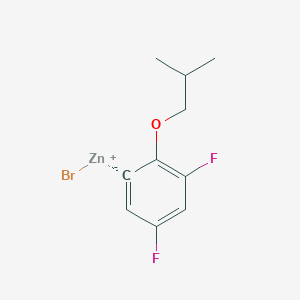
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,5-difluoro-2-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-difluoro-2-iso-butyloxyphenyl bromide+Zn→(3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the (3,5-difluoro-2-iso-butyloxyphenyl) group and another organic moiety.
Scientific Research Applications
Chemistry: In chemistry, (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis to construct complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of various organic materials, including polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in industrial organic synthesis.
Mechanism of Action
The mechanism of action of (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to act as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparison with Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison: Compared to similar compounds, (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide has unique reactivity due to the presence of the difluoro and iso-butyloxy groups. These groups can influence the electronic properties and steric hindrance of the compound, affecting its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-10-4-3-8(11)5-9(10)12;;/h3,5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SSXVCJRPPOSIFY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


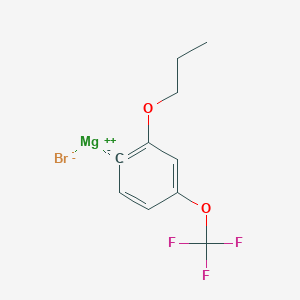
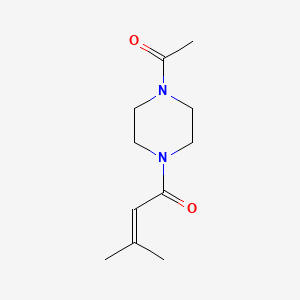
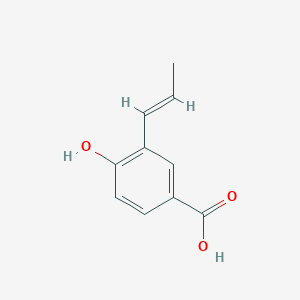
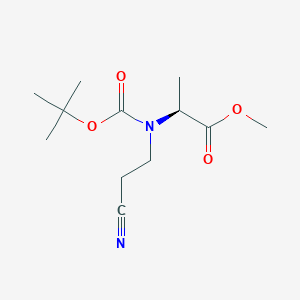
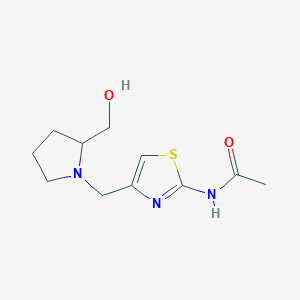
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
